Predicted Density Comparison: Nitromethylene DHPM vs. Unsubstituted Parent DHPM
The predicted density of 4-((hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is 1.389 g cm⁻³ . In comparison, the predicted density of the unsubstituted parent scaffold, 1,3‑dimethyl‑3,4‑dihydro‑2(1H)‑pyrimidinone (CAS 6749‑87‑7), is 1.18 g cm⁻³ . The nitromethylene substituent therefore increases predicted density by approximately 0.21 g cm⁻³, or roughly 18%. This difference is consistent with the additional mass and the electron‑withdrawing character of the nitro group, which is expected to compact the molecular packing.
| Evidence Dimension | Predicted density at 25 °C |
|---|---|
| Target Compound Data | 1.389 g cm⁻³ |
| Comparator Or Baseline | 1,3‑dimethyl‑3,4‑dihydro‑2(1H)‑pyrimidinone (CAS 6749‑87‑7): 1.18 g cm⁻³ |
| Quantified Difference | Δ ≈ +0.21 g cm⁻³ (+18%) |
| Conditions | QSAR‑predicted values; no experimental density data measured side‑by‑side are available in the public domain. |
Why This Matters
Higher density affects formulation behaviour, solvent partitioning, and crystallization tendency—parameters that must be accounted for when this compound is used as a synthetic intermediate or analytical reference standard.
